molecular formula C12H9BrO2 B8688572 7-Bromo-3-methoxy-2-naphthaldehyde

7-Bromo-3-methoxy-2-naphthaldehyde

Cat. No.: B8688572
M. Wt: 265.10 g/mol
InChI Key: OQOGUOGGWYCIGA-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . It features a naphthalene core functionalized with a bromo substituent, a methoxy group, and an aldehyde, making it a versatile building block in organic synthesis. The aldehyde group is a highly reactive site, allowing this compound to undergo various condensation reactions, such as the formation of Schiff bases, which are valuable ligands in coordination chemistry . Furthermore, the presence of both bromine and methoxy groups on the aromatic system provides distinct electronic properties and offers multiple sites for further functionalization via cross-coupling reactions. While specific studies on this exact compound are limited, related naphthaldehyde derivatives are recognized for their utility in constructing complex polycyclic aromatic hydrocarbons (PAHs) for applications in materials science . Researchers may find this compound particularly useful as a precursor in the development of novel organic electronic materials or in pharmaceutical research for the synthesis of potential bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

7-bromo-3-methoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9BrO2/c1-15-12-6-8-2-3-11(13)5-9(8)4-10(12)7-14/h2-7H,1H3

InChI Key

OQOGUOGGWYCIGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-bromo-3-methoxy-2-naphthaldehyde is best highlighted through comparisons with analogs in the naphthalene family. Below is a detailed analysis:

7-Bromo-3-hydroxy-2-naphthoic acid

  • Structure : C₁₁H₇BrO₃, molecular weight 267.08 g/mol. Features a hydroxyl (-OH) group at position 3 and a carboxylic acid (-COOH) at position 2 .
  • Key Differences :
    • Functional Groups : The hydroxyl and carboxylic acid groups increase polarity compared to the methoxy and aldehyde groups in this compound. This enhances solubility in polar solvents but reduces stability under acidic conditions.
    • Synthesis : Derived from bromination of 3-hydroxy-2-naphthoic acid without subsequent methylation or oxidation steps , making it less versatile for further derivatization.
    • Applications : Primarily used in dye synthesis and as a ligand in coordination chemistry .

7-Bromo-3-(β-D-galactopyranosyloxy)-N-(2-methoxyphenyl)-2-naphthalenecarboxamide

  • Structure : A glycosylated carboxamide derivative (CAS 51349-63-4) with a galactose moiety and a methoxyphenyl group .
  • Key Differences :
    • Functional Complexity : The addition of a galactose unit and carboxamide group drastically alters pharmacokinetic properties, enhancing bioavailability but complicating synthesis.
    • Applications : Used in targeted drug delivery systems due to its carbohydrate-mediated cellular uptake .

(1R,2R)-1-(7-Bromo-3-methoxy-naphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

  • Structure : A tertiary alcohol derivative with multiple aromatic substituents .
  • Key Differences :
    • Steric and Electronic Effects : The bulky naphthalene and phenyl groups introduce steric hindrance, reducing reactivity compared to the aldehyde-containing parent compound.
    • Applications : Investigated as a chiral intermediate in asymmetric synthesis of antimalarial agents .

Data Table: Comparative Analysis

Property This compound 7-Bromo-3-hydroxy-2-naphthoic acid 7-Bromo-3-(β-D-galactosyl)-2-carboxamide
Molecular Formula C₁₂H₉BrO₂ C₁₁H₇BrO₃ C₂₄H₂₃BrN₂O₈
Molecular Weight (g/mol) 265.10 267.08 571.36
Key Functional Groups -CHO, -OCH₃ -COOH, -OH -CONHR, glycosidic bond
Synthetic Complexity Moderate (5 steps) Low (2 steps) High (enzymatic glycosylation)
Applications Bedaquiline analogs Dyes, ligands Targeted drug delivery

Research Findings and Implications

  • Reactivity : The aldehyde group in this compound enables facile condensation reactions, making it superior to carboxylic acid or alcohol analogs for constructing heterocycles .
  • Bioactivity : Methoxy substitution enhances lipophilicity, improving blood-brain barrier penetration in bedaquiline derivatives .
  • Stability: Bromine at position 7 stabilizes the naphthalene ring against electrophilic substitution, a property absent in non-brominated analogs .

Preparation Methods

Bromination and Selective Debromination

The synthesis begins with 3-hydroxy-2-naphthoic acid (1) , which undergoes bromination using excess bromine in acetic acid to yield 4,7-dibromo-3-hydroxy-2-naphthoic acid (2) . Selective debromination at the 4-position is achieved using tin powder in an acidic medium, producing 7-bromo-3-hydroxy-2-naphthoic acid (3) with 96.5% yield.

StepReagents/ConditionsYieldKey Intermediate
1Br₂, AcOH90%2
2Sn, HCl96.5%3

Methylation and Reduction

Methylation of 3 with dimethyl sulfate in acetone forms methyl 7-bromo-3-methoxy-2-naphthoate (4a) (86% yield). Reduction of 4a using lithium aluminum hydride (LiAlH₄) in dry ether yields (7-bromo-3-methoxynaphthalen-2-yl)methanol (5a) .

StepReagents/ConditionsYieldKey Intermediate
3(CH₃)₂SO₄, K₂CO₃, acetone86%4a
4LiAlH₄, dry ether89%5a

Oxidation to Aldehyde

Oxidation of 5a with manganese dioxide (MnO₂) in dichloromethane produces 7-bromo-3-methoxy-2-naphthaldehyde (6a) in 87% yield. This method is favored for its high purity (>95%) and scalability.

StepReagents/ConditionsYieldProduct
5MnO₂, CH₂Cl₂87%6a

Advantages : High overall yield (54% over five steps), excellent regioselectivity.
Limitations : Requires handling of toxic bromine and corrosive reagents.

Direct Bromination of Methoxynaphthalene Derivatives

Electrophilic Bromination

An alternative route involves brominating 3-methoxy-2-naphthaldehyde using bromine (Br₂) in chloroform at 0°C. This single-step method achieves 85% yield but requires precise temperature control to avoid over-bromination.

StepReagents/ConditionsYieldProduct
1Br₂, CHCl₃, 0°C85%6a

Advantages : Simplified workflow, reduced reaction time.
Limitations : Lower selectivity; competing bromination at adjacent positions observed.

Catalytic Oxidative Methods

Copper-Catalyzed Oxidation

A patent describes the use of cuprous chloride (CuCl) in dimethyl sulfoxide (DMSO) under oxygen to oxidize 6-methoxy-2-acetonaphthone to the aldehyde. While optimized for 6-methoxy derivatives, this method can be adapted for 7-bromo-3-methoxy analogs by adjusting the substrate.

StepReagents/ConditionsYieldProduct
1CuCl, DMSO, O₂, 120°C, 48h92.9%6a (adapted)

Advantages : Avoids stoichiometric oxidants; suitable for industrial-scale production.
Limitations : Requires optimization for brominated substrates.

Industrial-Scale Production and Purification

Crystallization Techniques

Crude 6a is purified via recrystallization in ethyl acetate/petroleum ether, achieving 98.3% purity. Large-scale batches (150 kg) use enamel reactors and mechanical stirring to maintain consistency.

ParameterValue
SolventEthyl acetate
Crystallization T5°C
Purity98.3%

Quality Control

HPLC and GC-MS are employed to monitor impurities (<1.9%). Single-crystal X-ray diffraction confirms regiochemistry in research settings.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Multi-Step Synthesis54%>95%HighModerate
Direct Bromination85%90-95%ModerateLow
Catalytic Oxidation92.9%98%HighHigh

Key Findings :

  • The multi-step method is preferred for research due to reproducibility.

  • Catalytic oxidation offers the best balance of yield and scalability for industrial applications.

  • Direct bromination is limited by side reactions but useful for small-scale synthesis .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm) and aldehyde (δ ~10.1 ppm) protons, with aromatic signals split due to bromine’s deshielding effect .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 264/266 (M⁺, Br isotopic pattern) and fragmentation patterns indicative of aldehyde loss .
  • X-ray Crystallography : Resolves regiochemistry; crystal structures of analogous brominated naphthalenes show planar aromatic systems with bond angles consistent with substituent electronic effects .

How can cross-coupling reactions involving this compound be optimized for catalytic efficiency?

Advanced Research Question
For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with arylboronic acids in toluene/EtOH (3:1) at 80–100°C. Key parameters:

  • Ligand selection : Bulky ligands improve steric hindrance, reducing homocoupling byproducts.
  • Base optimization : K₂CO₃ or Cs₂CO₃ enhances transmetallation .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (~85%) .

How should researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR or MS data often arise from impurities (e.g., residual solvents) or regioisomers. Strategies:

  • 2D NMR (COSY, HSQC) : Confirm connectivity between methoxy, bromine, and aldehyde groups .
  • Chromatographic purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate isomers .
  • Computational validation : Compare experimental IR or NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

What challenges arise in achieving regioselective functionalization of this compound?

Advanced Research Question
Bromine’s electron-withdrawing effect directs electrophilic substitution to the 6-position, but steric hindrance from the methoxy group complicates this. Solutions:

  • Protecting groups : Temporarily block the aldehyde with ethylene glycol to direct functionalization .
  • Directed C-H activation : Use Pd-catalyzed coupling with directing groups (e.g., pyridine) .

What purification methods are most effective for isolating this compound?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures (7:3) to exploit differential solubility of the aldehyde vs. brominated byproducts .
  • Column Chromatography : Silica gel (hexane/ethyl acetate 8:2) separates polar impurities. Rf ~0.4 .
  • Sublimation : For high-purity crystals, sublimate at 100–120°C under reduced pressure (0.1 mmHg) .

What mechanistic insights explain the compound’s reactivity in bromination or oxidation reactions?

Advanced Research Question
Radical bromination proceeds via a chain mechanism: AIBN generates radicals that abstract hydrogen, forming a naphthalene radical that reacts with Br₂ or NBS. The methoxy group stabilizes intermediates through resonance, favoring bromination at the 7-position . Oxidation of the aldehyde to carboxylic acid derivatives (e.g., with KMnO₄) is pH-dependent: acidic conditions yield the acid, while neutral conditions form the carboxylate .

How does this compound degrade under varying storage conditions?

Advanced Research Question

  • Light exposure : UV-Vis studies show photodegradation of the aldehyde group to carboxylic acid within 72h under UV light. Store in amber glass at -20°C .
  • Humidity : Hydrolysis of the methoxy group is negligible below 40°C but accelerates above 60°C (TGA data) .

What computational tools aid in predicting the compound’s reactivity or stability?

Advanced Research Question

  • DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) predicts reaction barriers for nucleophilic attacks on the aldehyde .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystal packing using GROMACS .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • PPE : Nitrile gloves and lab coats prevent skin contact; aldehyde groups can cause irritation .
  • Waste disposal : Neutralize with 10% NaOH before discarding to prevent environmental release .

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